2-(4-(4-(pyrrolidin-1-ylsulfonyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
The compound “2-(4-(4-(pyrrolidin-1-ylsulfonyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving aromatic C-nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a pyrrolidine ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Antiallergic and Antiinflammatory Agents
A study described the synthesis and evaluation of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides to determine their antiallergic activity. One compound showed significant potency in a rat passive cutaneous anaphylaxis assay, suggesting potential applications of related compounds in antiallergic research (Honma et al., 1983).
PARP Inhibitors for Cancer Therapy
Another study focused on the optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, identifying compounds with significant enzyme and cellular potency. This indicates the relevance of related chemical structures in the development of cancer therapeutics (Penning et al., 2010).
Synthesis of Polycyclic Systems
Research on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems highlighted the potential for creating new compounds with predicted biological activities, underscoring the role of such structures in medicinal chemistry (Kharchenko et al., 2008).
Development of Mycobacterium tuberculosis Inhibitors
A study described the design and synthesis of thiazole-aminopiperidine hybrid analogs as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the utility of related compounds in targeting bacterial enzymes (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many biologically active compounds .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Action Environment
The structure of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional (3d) coverage due to the non-planarity of the ring .
Future Directions
Properties
IUPAC Name |
2-[4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O4S/c20-17(27)18-22-24-26(23-18)15-7-5-14(6-8-15)21-19(28)13-3-9-16(10-4-13)31(29,30)25-11-1-2-12-25/h3-10H,1-2,11-12H2,(H2,20,27)(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDLQKBVBHTXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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